2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a sulfonyl group, an azetidine ring, and a tetrahydroisoindole dione structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the attachment of the pyridin-3-ylsulfonyl group. The exact synthetic route would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several rings and functional groups. The azetidine ring, a four-membered ring containing a nitrogen atom, is attached to a sulfonyl group, which is in turn attached to a pyridine ring. The other part of the molecule contains a tetrahydroisoindole dione structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups and rings. For example, the azetidine ring could potentially undergo ring-opening reactions, while the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Complex Molecule Formation : Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to angular isoindole-6,12-dione derivatives. These derivatives underwent detailed structural analysis, including X-ray and dynamic NMR studies, to understand their molecular dynamics and configuration (Vasilin et al., 2015).
- Biotransformation Studies : Lindgren et al. (2013) reported on the biotransformation of β-secretase inhibitors, highlighting the metabolic pathways involving N-oxidation and ring contraction processes, providing insights into the metabolic fate of related compounds (Lindgren et al., 2013).
Chemical Properties and Reactions
- Multilayered Pyridinophanes Synthesis : Shibahara et al. (2008) developed a method for synthesizing two- to four-layered pyridinophanes (PyPs) using the TosMIC method. This study contributes to the understanding of the structural complexity and potential applications of layered heterocyclic compounds (Shibahara et al., 2008).
Potential Applications
- Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-(2H)-dione, and screened them for antimicrobial activities. These compounds' potential as chemotherapeutic agents was evaluated, highlighting the application of isoindole derivatives in combating microbial infections (Jain et al., 2006).
- pH-Sensing Application : Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with solid-state fluorescence and solvatochromism. These compounds' pH-sensing capabilities indicate their potential use in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes, leading to the death of the target organism .
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability, meaning they can be effectively absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Given its potential anti-tubercular activity, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis cells, thereby helping to control the spread of tuberculosis .
Safety and Hazards
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-9-18(10-11)24(22,23)12-4-3-7-17-8-12/h1-4,7-8,11,13-14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFBFGNVYMEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.